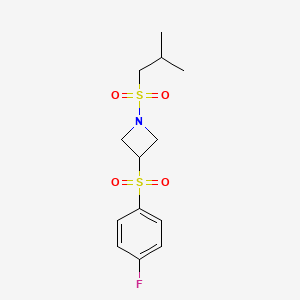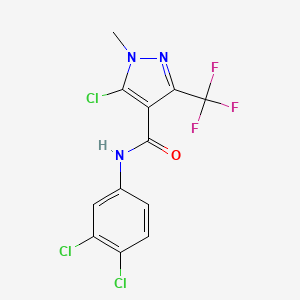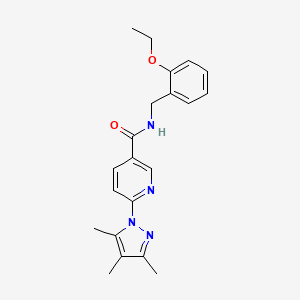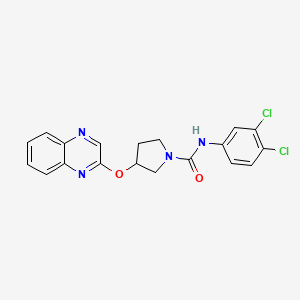
3-((4-Fluorophenyl)sulfonyl)-1-(isobutylsulfonyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a type of sulfonyl fluoride . Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .
Synthesis Analysis
Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method involves the generation of fluorosulfonyl radicals from different precursors .Chemical Reactions Analysis
Sulfonyl fluorides, such as the one , are often used in organic synthesis . They participate in various chemical reactions, including direct fluorosulfonylation .Applications De Recherche Scientifique
Antitumor Agents Synthesis
A notable application is in the development of potent antitumor agents with low toxicity. Sulfonamide derivatives, including compounds structurally related to "3-((4-Fluorophenyl)sulfonyl)-1-(isobutylsulfonyl)azetidine," have been designed and synthesized, showing high antitumor activity and low toxicity in mice. These studies explore the synthesis routes, the acute toxicity, and the antitumor activity of such compounds, providing a foundation for further research into cancer treatment options (Huang, Lin, & Huang, 2001).
Antimicrobial Activity
Research on sulfonamides incorporating fluorine and 1,3,5-triazine moieties indicates their effectiveness as inhibitors of β-carbonic anhydrases from Mycobacterium tuberculosis, highlighting a potential pathway for developing antimycobacterial agents with novel mechanisms of action. These findings suggest that the structural components of "3-((4-Fluorophenyl)sulfonyl)-1-(isobutylsulfonyl)azetidine" could be leveraged in creating new treatments for tuberculosis (Ceruso, Vullo, Scozzafava, & Supuran, 2014).
Synthesis of Fluorine-Containing Compounds
The compound has also been involved in the synthesis of fluorine-containing 3,3-disubstituted oxetanes and alkylidene oxetanes, showcasing its versatility in creating precursors for fluorinated four-membered rings. This application is significant in pharmaceutical chemistry, where fluorine incorporation can profoundly affect the bioactivity and stability of therapeutic molecules (Laporte et al., 2015).
Biomonitoring and Environmental Health
Another area of application involves the study of biomonitoring data for perfluorooctanesulfonate, a compound derived from perfluorooctanesulfonyl fluoride, to which "3-((4-Fluorophenyl)sulfonyl)-1-(isobutylsulfonyl)azetidine" is structurally related. Such studies contribute to understanding the environmental and health impacts of sulfonyl-based fluorochemicals, emphasizing the importance of monitoring their presence in the environment and in biological systems (Butenhoff, Olsen, & Pfahles-Hutchens, 2006).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-1-(2-methylpropylsulfonyl)azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO4S2/c1-10(2)9-20(16,17)15-7-13(8-15)21(18,19)12-5-3-11(14)4-6-12/h3-6,10,13H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYMIAPBMWHLBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Fluorophenyl)sulfonyl)-1-(isobutylsulfonyl)azetidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-bromophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2545167.png)
![4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2545169.png)
![6-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2545173.png)

![2-Amino-2-[3-(3-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2545175.png)
![methyl 3-ethyl-5-({[2-(2-thienyl)ethyl]amino}sulfonyl)-1H-pyrazole-4-carboxylate](/img/structure/B2545176.png)
![3-(4-Fluorosulfonyloxyphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2545177.png)

![6-Chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one](/img/structure/B2545180.png)
![4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B2545181.png)


